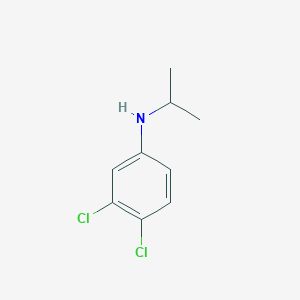

3,4-dichloro-N-(propan-2-yl)aniline

Descripción general

Descripción

3,4-dichloro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with an isopropyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(propan-2-yl)aniline typically involves the reaction of 3,4-dichloroaniline with isopropyl halides under basic conditions. One common method is the alkylation of 3,4-dichloroaniline using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

3,4-dichloro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Synthesis of Organic Compounds

3,4-Dichloro-N-(propan-2-yl)aniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:

- Herbicides : The compound can be modified to create selective herbicides, enhancing agricultural productivity.

- Dyes : Its chemical properties allow it to be a precursor for synthetic dyes used in textiles and other materials.

Derivatization Reagent

In analytical chemistry, this compound is employed as a derivatization reagent for high-performance liquid chromatography (HPLC). This application is crucial for analyzing complex mixtures, including environmental samples and biological fluids.

Research has demonstrated that this compound can interact with biological macromolecules, making it a valuable tool in biological studies. It can serve as a model compound for understanding the effects of chlorinated anilines on cellular processes.

Antimicrobial Properties

Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds derived from 3,4-dichloroaniline have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest potential applications in developing antimicrobial agents .

Drug Development

While not directly used therapeutically, this compound serves as a research tool in drug development. Its derivatives are studied for their pharmacokinetic properties, potentially leading to the design of new drugs with improved efficacy and safety profiles .

Mechanistic Studies

The compound's mechanism of action involves binding to specific enzymes or receptors within biological systems. This interaction can modulate enzyme activity or receptor signaling pathways, providing insights into drug-target interactions.

Specialty Chemicals Production

In the industrial sector, this compound is involved in producing specialty chemicals used in various applications such as coatings, plastics, and adhesives. Its unique properties make it suitable for developing materials with tailored characteristics .

Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Herbicides, Dyes | Used as an intermediate for various organic compounds |

| Analytical Chemistry | HPLC Derivatization | Enhances analysis accuracy for complex mixtures |

| Biological Research | Antimicrobial activity studies | Effective against multiple bacterial and fungal pathogens |

| Medical Research | Drug development research | Investigated for pharmacokinetic properties |

| Industrial Production | Specialty chemicals | Valuable in coatings and adhesives production |

Case Study: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antimicrobial activity against several strains of bacteria and fungi. The results indicated that certain modifications to the chemical structure enhanced its efficacy:

- Tested Strains : Staphylococcus aureus, Escherichia coli

- MIC Values : Ranged from 16 to 32 µg/mL depending on the derivative

- Mechanism : Likely involves disruption of cell membrane integrity

Mecanismo De Acción

The mechanism by which 3,4-dichloro-N-(propan-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichloroaniline: A precursor to 3,4-dichloro-N-(propan-2-yl)aniline, used in the synthesis of herbicides.

2,4-Dichloroaniline: Another dichloroaniline derivative with different substitution patterns and applications.

3,4-Difluoroaniline: A fluorinated analogue with distinct chemical properties and uses.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Actividad Biológica

3,4-Dichloro-N-(propan-2-yl)aniline is a chlorinated aniline derivative known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and toxicology. This article aims to explore the biological activity of this compound by reviewing its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12Cl2N. The presence of chlorine atoms at the 3 and 4 positions on the aniline ring significantly influences its biological properties. The isopropyl group attached to the nitrogen atom also plays a crucial role in modulating the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound acts by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxic Effects

In cellular assays, this compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against human colon cancer cells. The compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 7.2 |

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : It promotes ROS production, leading to oxidative stress and subsequent cell death.

- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis markers.

Case Study 2: Environmental Toxicology

Another investigation focused on the environmental impact of this compound, particularly its toxicity to aquatic organisms. Results showed that exposure to sub-lethal concentrations affected growth and reproduction in model organisms like Daphnia magna.

Propiedades

IUPAC Name |

3,4-dichloro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRDBMFEPXNCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.